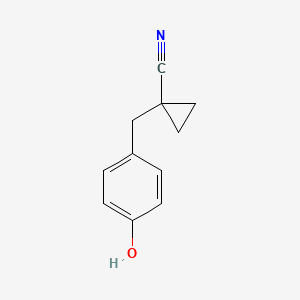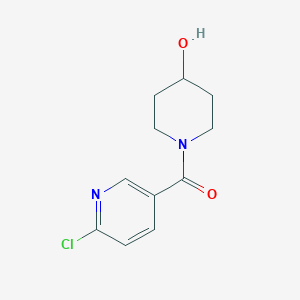
(6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained attention for its potential therapeutic applications. This compound is synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of analog compounds has been extensively studied to understand their molecular arrangements and interactions. For instance, the adduct comprising 4-hydroxypiperidin-1-yl substituents shows significant intermolecular hydrogen bonds, leading to the formation of chains extending along the c-axis direction, which could be relevant for the design of new materials with specific properties (Revathi et al., 2015).
Molecular Synthesis and Characterization
The synthesis and molecular structure of related compounds have been characterized to expand the understanding of their chemical behavior. A study on the crystal and molecular structure analysis of a derivative highlights the importance of intermolecular hydrogen bonds, which could influence the compound's solubility and stability, important factors in pharmaceutical formulation (Lakshminarayana et al., 2009).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of (6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone have been explored for their potential biological activities. For instance, compounds with similar structures have been investigated for their NR1/2B N-methyl-D-aspartate receptor antagonist properties, which could have implications in developing treatments for neurological disorders (Borza et al., 2007).
Catalysis and Material Science
Research has also explored the synthesis of zinc complexes with multidentate nitrogen ligands derived from pyridine analogs, demonstrating new catalysts for aldol reactions. These findings contribute to the development of more efficient catalytic processes in organic synthesis and industrial chemistry (Darbre et al., 2002).
Nonlinear Optical Materials
The crystal growth and characterization of piperidine derivatives have been studied for their potential as nonlinear optical materials. These materials are crucial for applications in photonics and optoelectronics, indicating the broad applicability of this compound and its derivatives in advanced technological applications (Revathi et al., 2018).
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(16)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGPRXAJANMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

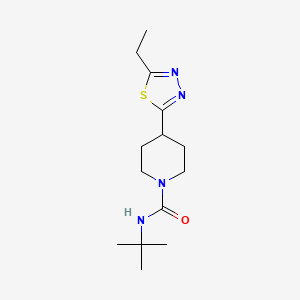
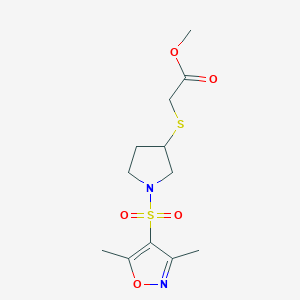
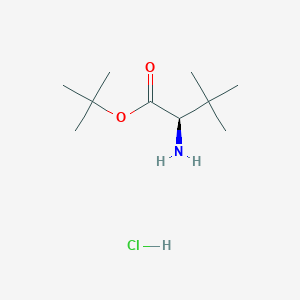
![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate](/img/structure/B2615897.png)

![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)
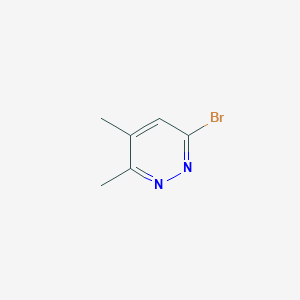
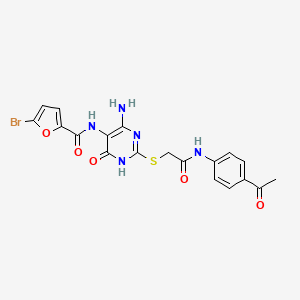
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)
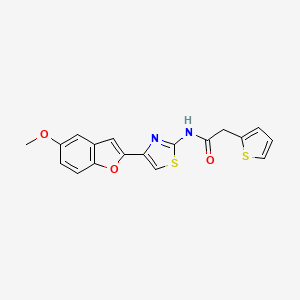
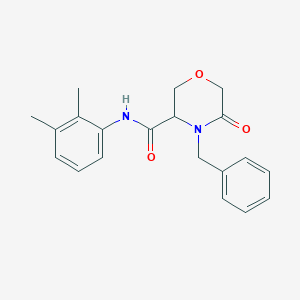
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)
